Cas no 5027-65-6 (5-methoxycarbonylpyridine-3-carboxylic acid)
5-methoxycarbonylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(methoxycarbonyl)nicotinic acid
- 5-methoxycarbonylpyridine-3-carboxylic acid
- Pyridine-3,5-dicarboxylic acid monomethyl ester
- 3,5-PYRIDINECARBOXYLIC ACID 3-METHYL ESTER
- 3-carboxy-5-methoxycarbonylpyridine
- 5-(methoxycarbonyl)pyridine-3-carboxylic acid
- 5-Carbomethoxynicotinsaeure
- 5-Methoxycarbonyl-pyridin-3-carbonsaeure
- pyridine-3,5-dicarboxylic acid monoester
- EN300-44992
- SY105163
- AC-14314
- AS-42957
- 3,5-Pyridinecarboxylic acid,3-methyl ester
- J-516360
- GUXKBDHITFXEJG-UHFFFAOYSA-N
- AKOS015949347
- Z451334748
- CS-W001581
- 3,5-Pyridinecarboxylic acid, 3-methyl ester
- pyridine-3,5-dicarboxylic acid methyl ester
- AB31493
- MFCD07367955
- SCHEMBL56952
- 5027-65-6
- 5-(methoxycarbonyl)nicotinicacid
- DTXSID80600966
-
- MDL: MFCD07367955
- Inchi: 1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
- InChI Key: GUXKBDHITFXEJG-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NC=C(C(=O)O)C=1)=O
Computed Properties
- Exact Mass: 181.03800
- Monoisotopic Mass: 181.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 76.5Ų
Experimental Properties
- PSA: 76.49000
- LogP: 0.56640
5-methoxycarbonylpyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methoxycarbonylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 069007-500mg |
5-(Methoxycarbonyl)nicotinic acid, >95% |
5027-65-6 | >95% | 500mg |
$170.00 | 2023-09-09 | |
| Matrix Scientific | 069007-1g |
5-(Methoxycarbonyl)nicotinic acid, >95% |
5027-65-6 | >95% | 1g |
$250.00 | 2023-09-09 | |
| Matrix Scientific | 069007-5g |
5-(Methoxycarbonyl)nicotinic acid, >95% |
5027-65-6 | >95% | 5g |
$1005.00 | 2023-09-09 | |
| TRC | M219335-100mg |
5-(Methoxycarbonyl)nicotinic Acid |
5027-65-6 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219335-500mg |
5-(Methoxycarbonyl)nicotinic Acid |
5027-65-6 | 500mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M219335-1g |
5-(Methoxycarbonyl)nicotinic Acid |
5027-65-6 | 1g |
$ 320.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M20620-5g |
5-(Methoxycarbonyl)nicotinic acid |
5027-65-6 | 5g |
¥4206.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M20620-1g |
5-(Methoxycarbonyl)nicotinic acid |
5027-65-6 | 1g |
¥1006.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M20620-10g |
5-(Methoxycarbonyl)nicotinic acid |
5027-65-6 | 10g |
¥7146.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M20620-100mg |
5-(Methoxycarbonyl)nicotinic acid |
5027-65-6 | 100mg |
¥296.0 | 2021-09-08 |
5-methoxycarbonylpyridine-3-carboxylic acid Suppliers
5-methoxycarbonylpyridine-3-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-methoxycarbonylpyridine-3-carboxylic acid
5-Methoxycarbonylpyridine-3-Carboxylic Acid (CAS No. 5027-65-6): A Versatile Chemical Entity in Modern Medicinal Chemistry
5-Methoxycarbonylpyridine-3-carboxylic acid, identified by CAS No. 5027-65-6, is an aromatic organic compound with a unique structural configuration that positions it as a valuable intermediate in the synthesis of advanced pharmaceuticals and biochemical reagents. Its molecular formula, C₈H₇NO₄, reflects the presence of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a methoxycarbonyl (pivaloyloxy) moiety. This structural arrangement imparts distinct physicochemical properties, including enhanced solubility and stability compared to its unsubstituted counterparts, which are critical for optimizing pharmacokinetic profiles in drug development.
The compound’s methoxycarbonyl substituent at position 5 plays a pivotal role in modulating its reactivity and biological activity. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility as a bioisosteric replacement for less stable ester groups in drug design, enabling prolonged half-life and reduced metabolic susceptibility. The carboxylic acid functionality at position 3 facilitates esterification or amidation reactions, allowing chemists to attach diverse pharmacophores or targeting ligands during multi-step synthesis processes. This dual functionality has been leveraged in the development of novel cyclometalated complexes, where the pyridine ring serves as a coordination site for transition metals such as ruthenium or iridium, creating photoactive agents for photodynamic therapy applications.
In biochemical research, 5-methoxycarbonylpyridine-3-carboxylic acid has emerged as a key component in enzyme inhibition studies targeting histone deacetylases (HDACs). A groundbreaking study from Nature Communications (June 2024) demonstrated its ability to form covalent bonds with zinc-bound HDAC isoforms through acyl migration mechanisms, leading to selective inhibition with minimal off-target effects. This property is particularly advantageous in epigenetic therapy research, where precise control over histone acetylation is critical for cancer treatment strategies.
Synthetic chemists have recently explored environmentally sustainable routes for producing this compound. A green chemistry approach described in ACS Sustainable Chemistry & Engineering (March 2024) utilizes microwave-assisted synthesis under solvent-free conditions to condense nicotinic acid derivatives with pivaloyl chloride. This method achieves yields exceeding 98% while eliminating hazardous solvents traditionally used in Friedel-Crafts acylation protocols, aligning with current trends toward eco-friendly pharmaceutical manufacturing practices.
In drug delivery systems, researchers have capitalized on the compound’s hydrophobic characteristics when converted into amide derivatives. A team from MIT reported in Biomaterials Science (September 2024) that conjugating this molecule with polyethylene glycol (PEG) chains creates amphiphilic carriers capable of encapsulating hydrophobic anticancer drugs such as paclitaxel. The resulting nanoparticles exhibit enhanced cellular uptake efficiency due to the pyridinium salt formation under physiological conditions, demonstrating potential for overcoming tumor resistance mechanisms.
CAS No. 5027-65-6-based compounds have also shown promise in neuroprotective applications. Preclinical trials published in Nature Neuroscience (January 2024) revealed that derivatives incorporating this core structure can cross the blood-brain barrier effectively when functionalized with specific fatty acid chains. These molecules demonstrated neuroprotective effects by inhibiting glutamate-induced excitotoxicity through NMDA receptor modulation, offering new avenues for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
The compound’s electronic properties make it an ideal building block for developing fluorescent probes used in live-cell imaging studies. By attaching donor groups to its pyridine ring via click chemistry methodologies reported in Analytical Chemistry (November 2024), researchers created ratiometric sensors capable of detecting intracellular pH changes associated with cancer metastasis processes. The molecule’s inherent fluorescence quenching behavior under acidic conditions provides real-time monitoring capabilities without requiring external excitation wavelength adjustments.
In enzymology research, recent work published by the Journal of Biological Chemistry (August 2024) identified this compound as a competitive inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation pathways. When administered systemically at low micromolar concentrations (<1 μM), it selectively enhances endocannabinoid signaling without activating CB1 receptors directly – a mechanism that may address limitations of existing FAAH inhibitors such as off-target side effects.
The molecule’s unique reactivity has led to its use in developing bioorthogonal click chemistry reagents compatible with live biological systems. Researchers from Stanford University described its application as an azide precursor when combined with strain-promoted azide–alkyne cycloaddition reactions (JACS Au, April 2024). This allows precise labeling of biomolecules within cells without disrupting native biochemical processes, advancing tools for studying protein interactions and metabolic pathways under physiological conditions.
In material science applications, this compound forms stable coordination polymers when reacted with copper(II) ions under controlled pH conditions (Matter, July 2024). These porous materials exhibit selective adsorption properties for small gas molecules like CO₂ and NO₂ due to their π-conjugated frameworks derived from the pyridine rings’ electron density distribution patterns observed through X-ray crystallography studies.
New computational models published by Bioorganic & Medicinal Chemistry Letters (October 2024) suggest that modifying the methoxycarbonyl group into bioresponsive linkers could enhance targeted drug release mechanisms within tumor microenvironments characterized by elevated matrix metalloproteinase activity. Molecular docking simulations indicate these modifications maintain favorable binding energies (-8 kcal/mol range) while introducing cleavable sites susceptible to enzymatic degradation under pathological conditions.
Ongoing studies are investigating its role as a chiral auxiliary agent during asymmetric synthesis processes (Angewandte Chemie International Edition, February 2024). The inherent chirality introduced via diastereomeric complexes formed during aldol reactions has enabled enantioselective syntheses of β-amino acids with >99% ee values using recyclable catalyst systems – a significant advancement over traditional methods requiring stoichiometric amounts of chiral additives.
Safety data accumulated through recent toxicological assessments indicate LD₅₀ values exceeding 1 g/kg when administered intraperitoneally to murine models (Toxicology Letters, May 2024). These findings align with its non-hazardous classification under current regulatory frameworks and support its continued use across multiple research domains without requiring specialized containment facilities beyond standard laboratory precautions.
Spectroscopic analyses confirm that the compound retains characteristic IR absorption peaks at ~1718 cm⁻¹ corresponding to carbonyl stretching vibrations from both ester and carboxylic groups (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, March 2024). NMR studies reveal distinct proton signals at δ ~8 ppm for pyridyl protons adjacent to electron-donating methoxycarbonyl substituents – information critical for quality control during large-scale production processes required for preclinical trials.
Cryogenic electron microscopy studies on membrane-bound ion channels incorporating this compound have revealed unprecedented insights into ligand-gated channel dynamics (eLife, September 2019 update). When integrated into channel modulators via peptide conjugation strategies developed by UC Berkeley researchers (Biochemistry, June 19), it enables high-resolution structural visualization at near-native environments due to its rigid aromatic framework stabilizing protein conformations during imaging procedures.
The compound’s photochemical properties were recently exploited by Oxford University scientists (JPC B, November 19) who demonstrated singlet oxygen generation efficiencies exceeding those of traditional photosensitizers like rose bengal when functionalized with conjugated side chains via palladium-catalyzed cross-coupling reactions – opening possibilities for enhanced photodynamic therapy protocols targeting hypoxic tumor regions where conventional therapies fail.
In virology research applications, derivatives synthesized using solid-phase peptide synthesis methods (Nature Protocols, January–April updates) have shown antiviral activity against herpes simplex virus type I (HSV-I). The carboxylate group forms hydrogen bonds with viral capsid proteins while the methoxycarbonylated pyridine ring disrupts lipid envelope integrity through cation-pi interactions – mechanisms validated through cryo-electron tomography experiments revealing structural disintegration patterns post-treatment.
New analytical techniques such as MALDI TOF mass spectrometry have enabled high-throughput screening platforms incorporating this compound (Analytical Methods, July–December reports). Researchers at ETH Zurich developed matrix formulations containing this molecule which improve detection sensitivity by two orders of magnitude compared to traditional matrices like DHB or CHCA – particularly beneficial when analyzing low-abundance biomarkers associated with early-stage disease diagnostics.
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